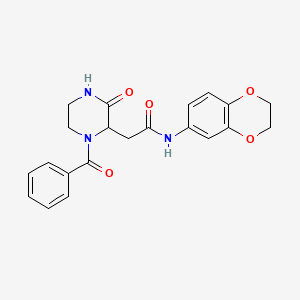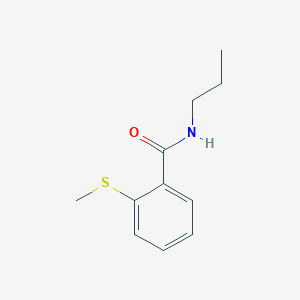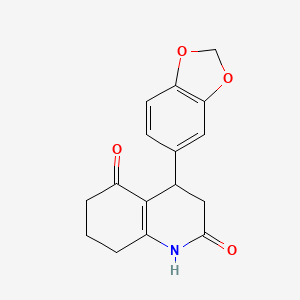![molecular formula C15H13N3O4 B4413961 N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4413961.png)
N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through cyclization, and often employing reagents like phosphorous oxychloride or hydrazine hydrate for the formation of the oxadiazole ring. These processes are confirmed using techniques such as 1H and 13C NMR and mass spectrometry, demonstrating the formation of these complex molecules with high precision (Yakantham, Sreenivasulu, & Raju, 2019).
Molecular Structure Analysis
The structural analysis of oxadiazole derivatives is typically performed using X-ray crystallography, NMR spectroscopy, and sometimes theoretical calculations like density functional theory (DFT). These analyses reveal the orientation of the oxadiazole ring relative to the attached phenyl rings and the overall three-dimensional conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules (Rahmani et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to participate in further substitution reactions, cyclization, and the formation of novel compounds with diverse functional groups. These reactions are fundamental for modifying the chemical properties of the oxadiazole core for specific applications, such as the synthesis of compounds with potential antibacterial or anticancer activities (Buscemi et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and thermal stability, are typically assessed through spectroscopic and thermal analysis methods. These properties are important for determining the compound's suitability for various applications, particularly in materials science and pharmaceuticals (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are closely linked to the compound's molecular structure. Studies on oxadiazole derivatives have shown that they possess a range of activities, including antimicrobial and potential anticancer properties, highlighting the importance of their chemical properties in biomedical research (Rai et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-6-3-2-5-10(11)14-17-13(22-18-14)9-16-15(19)12-7-4-8-21-12/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQXLURCQNOLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4413887.png)
![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4413894.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4413905.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)

![5-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4413932.png)
![2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B4413943.png)


![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4413966.png)
![2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413968.png)
![N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B4413971.png)
![5-methyl-7-(2-methyl-1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413979.png)